3-[(Prop-2-en-1-yl)amino]propanenitrile, oxalic acid
Description
Properties
IUPAC Name |
oxalic acid;3-(prop-2-enylamino)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.C2H2O4/c1-2-5-8-6-3-4-7;3-1(4)2(5)6/h2,8H,1,3,5-6H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVJYTKWUJTPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCC#N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-en-1-yl)amino]propanenitrile typically involves the reaction of allylamine with acrylonitrile under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques . The process involves careful control of reaction parameters to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(Prop-2-en-1-yl)amino]propanenitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[(Prop-2-en-1-yl)amino]propanenitrile, oxalic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(Prop-2-en-1-yl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Overview
Its structure features a cyano group (-CN) and an allylamine moiety, which may confer reactivity in polymerization or pharmaceutical synthesis. Oxalic acid (CAS 144-62-7, inferred from context) is a dicarboxylic acid (HOOC-COOH) widely used in industrial processes, metal cleaning, and as a chelating agent.
Comparison with Similar Compounds
Structural Analogues of 3-[(Prop-2-en-1-yl)amino]propanenitrile
The following table compares substituent effects and properties of structurally related propanenitrile derivatives:
Key Observations :
- The allylamino group in 3-[(Prop-2-en-1-yl)amino]propanenitrile may enhance reactivity in polymerization compared to saturated alkylamino derivatives (e.g., dimethylamino) .
- Hydrophilic substituents (e.g., hydroxypropyl) could improve solubility in polar solvents, whereas aryl groups (e.g., acetylphenyl) might increase stability in organic matrices .
Oxalic Acid and Related Acidic Compounds
Oxalic acid is compared here with other acidic compounds mentioned in the evidence:
Key Observations :
- Oxalic acid’s strong acidity (pKa₁ = 1.27, pKa₂ = 4.28) makes it more reactive in metal ion chelation compared to benzoic acid derivatives (e.g., pKa ~4.2 for benzoic acid) .
- Unlike oxalic acid, 2-(3-phenylprop-2-enamido)propanoic acid incorporates an unsaturated amide group, suggesting utility in peptide synthesis or drug design .
Biological Activity
3-[(Prop-2-en-1-yl)amino]propanenitrile, oxalic acid is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound consists of an amino group attached to a propanenitrile backbone, with an oxalic acid moiety. Its structural formula can be represented as follows:
This structure suggests potential interactions with biological macromolecules, which may underlie its biological activities.
Antimicrobial Properties
Research indicates that compounds similar to 3-[(Prop-2-en-1-yl)amino]propanenitrile exhibit antimicrobial activities. For instance, studies on related nitriles have shown effectiveness against various bacterial strains. The mechanism often involves disrupting the bacterial cell membrane or inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of Similar Compounds
| Compound | Target Organisms | Mechanism of Action |
|---|---|---|
| 3-Aminopropanenitrile | E. coli, S. aureus | Membrane disruption |
| 4-(Allylamino)butyronitrile | P. aeruginosa | Inhibition of protein synthesis |
| 2-(Prop-2-en-1-yl)aniline | C. albicans | Cell wall synthesis inhibition |
Cytotoxic Effects
The oxalic acid component has been implicated in cytotoxic effects in certain contexts. A case study reported acute renal failure following oxalic acid poisoning, highlighting its potential toxicity at high concentrations . The compound's interaction with renal cells can lead to metabolic acidosis and acute tubular damage.
Enzyme Inhibition
Compounds containing oxalic acid have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, they may inhibit enzymes such as lactate dehydrogenase or phosphoglycerate dehydrogenase, which are crucial in cancer metabolism .
Oxidative Stress Induction
Oxalic acid can induce oxidative stress in cells, leading to damage and apoptosis. This effect is particularly relevant in the context of cancer therapy, where inducing stress in tumor cells can enhance the efficacy of existing treatments .
Case Studies
- Oxalic Acid Poisoning : A notable case involved a patient who ingested oxalic acid and developed acute renal failure requiring dialysis. Biopsy results indicated acute tubular necrosis associated with oxalate crystals . This case underscores the compound's potential toxicity and the need for careful handling.
- Antimicrobial Testing : A series of experiments tested various derivatives of propanenitrile against common pathogens. Results showed significant inhibition zones for certain derivatives, suggesting that modifications to the basic structure can enhance antimicrobial efficacy .
Q & A
Basic: What synthetic routes are recommended for 3-[(Prop-2-en-1-yl)amino]propanenitrile in academic laboratories?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting propanenitrile derivatives with allylamine (prop-2-en-1-ylamine) under controlled conditions. For example:
- Step 1: Dissolve cyanoacetamide precursors in ethanol or another polar aprotic solvent.
- Step 2: Add allylamine dropwise at 0–5°C to minimize side reactions (e.g., polymerization of the allyl group).
- Step 3: Use a catalytic amount of piperidine or another base to facilitate the reaction.
- Step 4: Purify via column chromatography or recrystallization to isolate the product .
Key Considerations:
- Monitor reaction progress using thin-layer chromatography (TLC).
- Optimize stoichiometry to avoid excess unreacted allylamine, which complicates purification.
Basic: How is the structural integrity of 3-[(Prop-2-en-1-yl)amino]propanenitrile validated?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is employed:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 5.6–6.0 ppm confirm the presence of the allyl group.
- ¹³C NMR: Signals near 120 ppm (CN group) and 115–130 ppm (allyl carbons) validate the structure.
- IR Spectroscopy: A sharp peak at ~2240 cm⁻¹ confirms the nitrile group.
- Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) should match the theoretical molecular weight (e.g., 124.16 g/mol for C₆H₈N₂).
- High-Performance Liquid Chromatography (HPLC): Purity ≥95% is recommended for research-grade material .
Basic: What safety protocols are critical when handling 3-[(Prop-2-en-1-yl)amino]propanenitrile?
Methodological Answer:
Refer to Safety Data Sheets (SDS) for analogous nitriles and amines:
- PPE Requirements:
- Lab coat, nitrile gloves, and safety goggles.
- Use fume hoods to prevent inhalation of vapors or dust.
- Emergency Measures:
- Skin Contact: Wash immediately with soap and water for ≥15 minutes.
- Eye Exposure: Rinse with saline or water for 20 minutes; seek medical attention.
- Storage: Keep in airtight containers away from oxidizing agents to prevent hazardous reactions (e.g., decomposition to cyanide) .
Advanced: How can crystallization challenges be addressed for X-ray diffraction studies of this compound?
Methodological Answer:
Crystallization difficulties often arise due to the compound’s low melting point or hygroscopic nature. Strategies include:
- Solvent Screening: Test mixed solvents (e.g., ethanol/water, dichloromethane/hexane) to optimize crystal growth.
- Temperature Gradients: Slow cooling from 40°C to 4°C promotes ordered crystal lattices.
- Seeding: Introduce microcrystals from prior attempts to induce nucleation.
- Software Tools: Use SHELXT for automated space-group determination and SHELXL for refinement. Hydrogen-bonding patterns, analyzed via graph-set theory, guide solvent selection (e.g., oxalic acid as a co-crystallizing agent) .
Advanced: What computational methods model interactions between 3-[(Prop-2-en-1-yl)amino]propanenitrile and oxalic acid?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify hydrogen-bonding sites (e.g., nitrile N vs. oxalic acid’s carboxyl groups).
- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict stability of co-crystals.
- NIST Data Integration: Cross-reference experimental IR/Raman spectra with computational predictions to validate interaction models .
Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?
Methodological Answer:
Contradictions may arise from dynamic effects (e.g., tautomerism) or non-covalent interactions:
- Multi-Technique Validation:
- Compare X-ray bond lengths/angles with DFT-optimized geometries.
- Use variable-temperature NMR to detect conformational flexibility.
- Refinement Software: Apply SHELXL’s TWIN and BASF commands to model twinning or disorder in crystallographic data.
- Hydrogen-Bond Analysis: Graph-set analysis (e.g., Etter’s rules) identifies persistent intermolecular interactions that spectroscopic methods might overlook .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
